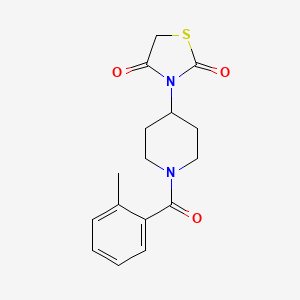

3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as MPD or MPDPH and belongs to the class of thiazolidinedione derivatives. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

- Researchers have synthesized hybrid molecules by combining norfloxacin (a quinolone antibiotic) with the thiazolidinedione moiety. These hybrids exhibit promising direct activity against Gram-negative bacterial strains and anti-biofilm activity against Gram-positive strains .

- Derivatives containing the 1,3,4-thiadiazole group have been identified as novel protein tyrosine phosphatase 1B (PTP1B) inhibitors with potential anti-diabetic activity .

- Researchers have explored chemical scaffolds for NLRP3 inflammasome inhibitors . By combining the structure of INF39 with the acetyl-thiazolidine-2,4-dione substructure, they aim to develop compounds that can modulate the NLRP3 inflammasome .

Antimicrobial Activity

Anti-Diabetic Potential

Inflammasome Modulation

Chemical Biology and Pharmacology

Mechanism of Action

Target of Action

The primary targets of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione are PPAR-γ receptors and cytoplasmic Mur ligases . The compound improves insulin resistance through PPAR-γ receptor activation and exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with its targets by binding to the active sites of PPAR-γ receptors and cytoplasmic Mur ligases . This binding results in improved insulin resistance and inhibition of bacterial cell wall synthesis, respectively .

Biochemical Pathways

The action of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione affects several biochemical pathways. It enhances the insulin signaling pathway by activating PPAR-γ receptors, leading to improved insulin resistance . Additionally, it inhibits the bacterial cell wall synthesis pathway by blocking the activity of cytoplasmic Mur ligases .

Pharmacokinetics

Modifications to the compound, such as the addition of multi-ring substituents, have been shown to improve its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione’s action include improved insulin sensitivity in cells due to PPAR-γ receptor activation . Additionally, it inhibits the growth of bacteria by blocking the activity of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .

properties

IUPAC Name |

3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-13(11)15(20)17-8-6-12(7-9-17)18-14(19)10-22-16(18)21/h2-5,12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQADMIAHGMGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one](/img/structure/B2702620.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2702622.png)

![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)

![N-(4-bromobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2702631.png)

![Methyl 3-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2702632.png)

![1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2702643.png)